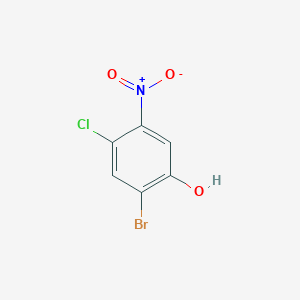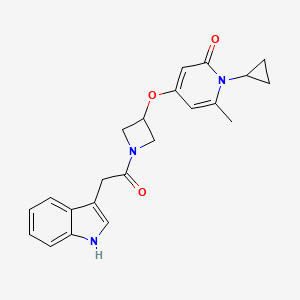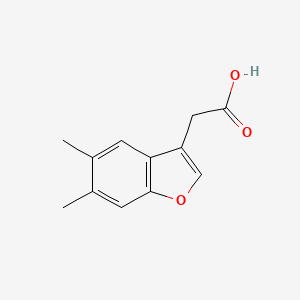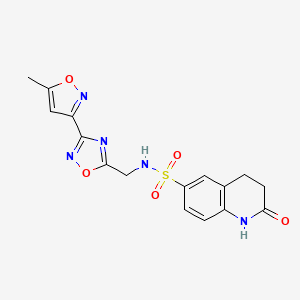
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule with multiple functional groups including isoxazole, oxadiazole, and sulfonamide . It’s likely that this compound could have interesting chemical and biological properties due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of similar compounds often involves reactions between appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Related compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been analyzed for their supramolecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. Related compounds have been explored through various chemical oxidation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of different functional groups could affect its solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Sulfonamide Hybrid Compounds
Sulfonamides, including N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide, represent a crucial class of compounds with diverse pharmacological properties. Recent advances have focused on designing and developing two-component sulfonamide hybrids, incorporating structures such as quinoline and isoquinoline, which demonstrate significant biological activities. These activities span across antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects (Ghomashi et al., 2022).
Carbonic Anhydrase Inhibition
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is part of the sulfonamide class that has shown potent inhibitory effects against various carbonic anhydrase isoforms. This inhibition is crucial for exploring therapeutic potentials in conditions like glaucoma. The specific interactions with the enzyme isoforms reflect the compound's potential in targeted therapies (Bozdağ et al., 2015).
Antibacterial Transformation and Environmental Impact
Studies on sulfamethoxazole, a similar sulfonamide, have revealed insights into the environmental persistence and transformation of these compounds. Chlorination processes significantly impact the fate of sulfonamides in water treatments, highlighting the need for understanding the chemical stability and transformation pathways of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide in similar contexts (Dodd & Huang, 2004).
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
The compound's structural class has been evaluated for inhibiting PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. This inhibition indicates the compound's potential use in managing conditions related to catecholamine biosynthesis, offering a pathway for therapeutic interventions in stress-related disorders (Grunewald et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-9-6-13(20-25-9)16-19-15(26-21-16)8-17-27(23,24)11-3-4-12-10(7-11)2-5-14(22)18-12/h3-4,6-7,17H,2,5,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORCDPVVVAIGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)
![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)
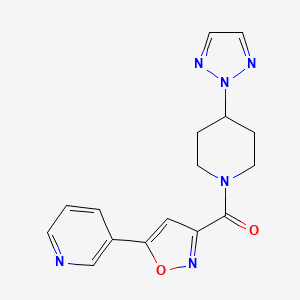

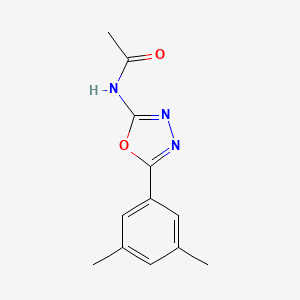
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)
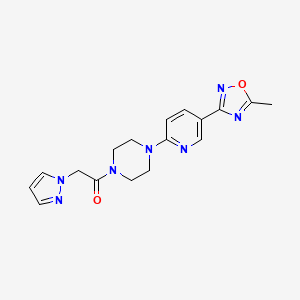
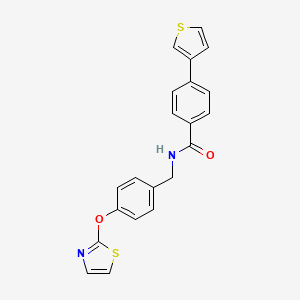
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
